1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
Description
Contextual Overview of Biguanide (B1667054) Derivatives in Academic Research
Biguanide derivatives have been the subject of extensive academic research for over a century, leading to the discovery of agents with diverse therapeutic applications. acs.org The versatility of the biguanide scaffold has allowed its incorporation into drugs for treating a wide array of conditions, from metabolic disorders to infectious diseases and cancer. acs.org
Initially investigated for their glucose-lowering properties, biguanides like metformin (B114582) and phenformin (B89758) became cornerstones of diabetes research. nih.gov Metformin is now one of the most prescribed oral antidiabetic agents worldwide, and ongoing research continues to uncover its potential in other areas, including oncology and cardiovascular diseases. nih.govthieme-connect.com Laboratory models have consistently shown the antineoplastic activity of metformin. thieme-connect.com
Beyond diabetes, the biguanide structure is central to the antimalarial drug proguanil. Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil, which inhibits the enzyme dihydrofolate reductase in malarial parasites. youtube.com This demonstrates the adaptability of the biguanide moiety for applications beyond metabolic disease.
Furthermore, polymeric biguanides, such as Polyhexamethylene biguanide (PHMB), are widely used as antiseptics and disinfectants. eurekaselect.com Their broad-spectrum antimicrobial activity stems from their ability to disrupt bacterial cell membranes. The academic interest in biguanides also extends to their use as versatile ligands in organometallic chemistry and as precursors for the synthesis of other heterocyclic compounds, such as 1,3,5-triazines. researchgate.net
| Biguanide Derivative | Primary Field of Academic Research | Key Research Findings |
|---|---|---|
| Metformin | Endocrinology, Oncology | First-line agent for type 2 diabetes; investigated for anticancer properties. nih.govthieme-connect.com |
| Phenformin | Endocrinology, Toxicology | Potent glucose-lowering agent, largely withdrawn due to risk of lactic acidosis. nih.gov |
| Proguanil | Infectious Disease, Parasitology | Antimalarial prodrug that inhibits plasmodial dihydrofolate reductase. youtube.com |
| Chlorhexidine / PHMB | Microbiology, Materials Science | Broad-spectrum antiseptic and disinfectant that disrupts microbial cell membranes. |
Significance of the 1-(3-Chloro-4-fluorophenyl)biguanide (B226655) Moiety in Medicinal Chemistry and Related Fields
The specific significance of the 1-(3-Chloro-4-fluorophenyl)biguanide moiety must be inferred from the well-established roles of its constituent parts in medicinal chemistry. The biguanide group itself is a key pharmacophore, while the halogenated phenyl ring serves as a critical modulator of the compound's properties.
The introduction of halogen atoms, particularly fluorine and chlorine, is a common and powerful strategy in drug design. nih.govpharmaexcipients.com Halogens can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. researchgate.net The presence of a chlorine atom and a highly electronegative fluorine atom on the phenyl ring can influence the compound's ability to cross biological membranes and its binding affinity to molecular targets. pharmaexcipients.com For instance, halogen atoms can participate in halogen bonding, a type of noncovalent interaction that can contribute favorably to the stability of a ligand-target complex. nih.gov
A practical example of how halogenation impacts the biological activity of biguanides is seen in recent research on novel halogenated sulfonamide biguanides. A study described the synthesis of nine new benzenesulfonamide (B165840) derivatives of metformin with chloro-, bromo-, and fluoro-substituents. nih.gov The research found that chemical modification of the metformin backbone with halogenated benzenesulfonamides, particularly at the ortho-position, resulted in compounds with significant anti-coagulant properties, an activity not prominent in the parent drug. nih.gov This demonstrates that the addition of a halogenated phenyl-containing group can impart novel therapeutic potential to the biguanide scaffold. Therefore, the 3-chloro-4-fluorophenyl moiety in 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is expected to confer unique properties upon the molecule, distinguishing it from non-halogenated or differently substituted analogs and making it a subject of interest for chemical and biological screening.
Historical Perspective of Biguanide Research Relevant to the Compound
The history of biguanides is a compelling narrative of rediscovery and scientific validation that provides an essential backdrop for any modern derivative. The story begins not in a laboratory, but with the traditional use of the plant Galega officinalis (French lilac or goat's rue) in medieval Europe to treat symptoms now associated with diabetes. researchgate.netscbt.com
Early 20th Century: In 1918, scientists identified that guanidine (B92328), a compound rich in Galega officinalis, was responsible for the plant's blood-glucose-lowering effects. researchgate.net This discovery spurred the synthesis of various guanidine derivatives. The first synthesis of metformin (dimethylbiguanide) was reported in 1922. semanticscholar.org In 1929, its glucose-lowering properties in animals were observed, but the compound was not pursued clinically at the time, partly due to the concurrent discovery and increasing availability of insulin. semanticscholar.orgsmolecule.com Other biguanides, such as phenformin and buformin (B1668040), were also synthesized during this era. nih.gov
Mid-20th Century Rediscovery: Biguanides were rediscovered in the 1940s during the search for antimalarial agents. researchgate.net The French physician Jean Sterne, noting the glucose-lowering side effects during clinical tests for influenza, was the first to report the use of metformin for the treatment of diabetes in 1957. researchgate.net Metformin was introduced in Europe shortly thereafter. semanticscholar.org However, it was initially overshadowed by the more potent biguanides, phenformin and buformin. researchgate.net
Late 20th Century and Modern Era: The trajectory of biguanides shifted dramatically in the late 1970s when phenformin and buformin were largely withdrawn from the market due to a high risk of lactic acidosis. researchgate.netsemanticscholar.org Metformin, with its better safety profile, gradually gained acceptance. Its introduction into the USA in 1995 and the landmark findings from the UK Prospective Diabetes Study (UKPDS) in 1998, which identified long-term cardiovascular benefits, solidified metformin's position as a first-line therapy for type 2 diabetes. researchgate.net This long and complex history underscores the therapeutic resilience of the biguanide structure and provides the foundational context for the synthesis and investigation of new derivatives like this compound.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQSZUCBVOQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-28-0 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 1 3 Chloro 4 Fluorophenyl Biguanide Hydrochloride
Established Synthetic Routes for Biguanide (B1667054) Core Structures
The synthesis of the biguanide backbone can be approached through several established methods, which are generally categorized by the primary starting materials: amines or guanidines. researchgate.netnih.gov The choice of synthetic pathway often depends on the desired substitution pattern of the final biguanide product. researchgate.net
One of the most direct and widely utilized methods for preparing N¹-substituted biguanides is the reaction of an amine with cyanoguanidine, also known as dicyandiamide (B1669379). nih.gov This pathway is valued for its atom economy and the ready availability of the starting materials. nih.gov The reaction typically involves the condensation of an aniline (B41778) hydrochloride salt with cyanoguanidine. nih.govscholaris.ca The acidic conditions are crucial as they protonate the nitrile group of cyanoguanidine, thereby activating it for nucleophilic attack by the amine. scholaris.ca
Several variations of this method exist:
Fusion Method: This early approach involves the direct fusion of the amine hydrochloride and cyanoguanidine at high temperatures (135–200 °C) without a solvent. nih.gov
Solvent-Based Heating: A more common technique involves heating the reactants in a polar solvent, such as water or alcohols (e.g., 1-butanol), under reflux conditions. nih.govscholaris.ca
Microwave-Assisted Synthesis: Modern methodologies may employ microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields. scholaris.ca This method is compatible with a wide range of functional groups and solvents. scholaris.ca
Lewis Acid Catalysis: The reactivity of cyanoguanidine can be enhanced by using a Lewis acid, such as iron(III) chloride, which facilitates the addition of the amine. scholaris.ca
Beyond the classic aniline-cyanoguanidine route, several other strategies have been developed to construct the biguanide core. These alternative pathways provide access to different substitution patterns, such as symmetric or polysubstituted biguanides. researchgate.netnih.gov
Table 1: Alternative Synthetic Routes to Biguanide Cores
| Starting Materials | Reagent | Product Type | Reference |
|---|---|---|---|
| Amines | Sodium Dicyanamide (B8802431) | Symmetric N¹,N⁵-disubstituted biguanides | nih.govscholaris.ca |
| Amines | N¹-cyano-S-methylisothioureas | Polysubstituted biguanides | researchgate.netnih.gov |
| Guanidines | Carbodiimides | Highly substituted unsymmetric biguanides | researchgate.netnih.gov |
The reaction of amines with sodium dicyanamide involves a double addition of the amine to the two nitrile groups and is particularly useful for the industrial synthesis of symmetric biguanides. nih.govscholaris.ca The use of N¹-cyano-S-methylisothioureas as precursors allows for the synthesis of more complex, polysubstituted biguanides through reaction at the cyano group and substitution of the thiomethyl group. nih.gov Routes starting from guanidines, such as their addition to carbodiimides or cyanamides, offer pathways to other varied substitution patterns. researchgate.netnih.gov
Specific Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide (B226655) Hydrochloride
While specific literature detailing the optimized synthesis of 1-(3-chloro-4-fluorophenyl)biguanide hydrochloride is not extensively published, its preparation can be reliably extrapolated from the general methods for 1-arylbiguanide synthesis. researchgate.net
The most probable and straightforward synthetic pathway for this compound is the reaction of 3-chloro-4-fluoroaniline (B193440) with cyanoguanidine in the presence of an acid. The aniline starting material serves as the source of the substituted phenyl ring, while cyanoguanidine provides the core biguanide structure.
The reaction proceeds via the nucleophilic addition of the amino group of 3-chloro-4-fluoroaniline to the activated nitrile carbon of cyanoguanidine. The use of the aniline's hydrochloride salt is standard practice, providing the necessary acidic environment for the reaction to proceed efficiently. scholaris.ca
Table 2: Proposed Reaction Conditions for this compound Synthesis
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Reactants | 3-chloro-4-fluoroaniline hydrochloride, Cyanoguanidine | Standard precursors for 1-arylbiguanides. | nih.govscholaris.ca |
| Stoichiometry | Equimolar amounts of reactants. | Ensures efficient conversion without excess starting material. | nih.gov |
| Solvent | Water, Ethanol (B145695), or 1-Butanol | Polar solvents facilitate the reaction of the salt forms. | nih.govscholaris.ca |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. | scholaris.ca |
| Catalyst | None required (autocatalytic via HCl salt) | The amine hydrochloride provides the necessary acidic medium. | scholaris.ca |
| Alternative | Microwave Irradiation | Can reduce reaction times and increase yield. | scholaris.ca |
Following the reaction, the isolation and purification of the target compound are critical to obtaining a product suitable for research. As a hydrochloride salt, 1-(3-chloro-4-fluorophenyl)biguanide is expected to be a crystalline solid. google.com
Isolation: The product often precipitates from the reaction mixture upon cooling. If precipitation is incomplete, the solvent volume can be reduced under vacuum to induce crystallization. The solid product is then collected by filtration and washed with a cold solvent or a non-polar solvent like diethyl ether to remove soluble impurities. google.com
Purification: The primary method for purifying the crude product is recrystallization. A suitable solvent system, such as aqueous ethanol or isopropanol, is chosen in which the compound is soluble at high temperatures but sparingly soluble at lower temperatures. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is filtered to remove any insoluble matter. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals. google.com
Characterization: The purity and identity of the final product are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the chemical structure. researchgate.netnih.gov
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of 1-(3-chloro-4-fluorophenyl)biguanide is governed by the electron-rich biguanide moiety. Biguanides are strong organic bases, a property stemming from the extensive resonance stabilization of the protonated biguanidinium cation. researchgate.net This basicity and the presence of multiple nucleophilic nitrogen atoms are key to its derivatization strategies.
The primary and most significant application of biguanides in organic synthesis is their use as precursors for the construction of 2,4-diamino-1,3,5-triazine derivatives. scholaris.camdpi.com This transformation is a powerful tool for creating a class of heterocyclic compounds with diverse applications. scholaris.ca
The reaction involves a cyclocondensation between the biguanide and a compound containing a suitable two-carbon electrophilic unit, most commonly an ester. mdpi.comnih.gov For the reaction to occur, the this compound salt must first be converted to its free base form, typically by treatment with a base like sodium methoxide. mdpi.com The free biguanide then acts as a binucleophile, attacking the carbonyl group of the ester, leading to cyclization and the formation of the triazine ring.
Table 3: Derivatization Strategies for Biguanides
| Strategy | Reagent Example | Product | Rationale/Application | Reference |
|---|---|---|---|---|
| Cyclocondensation | Esters (e.g., methyl benzoate) | 2,4-diamino-1,3,5-triazines | Synthesis of bioactive heterocyclic compounds. | scholaris.camdpi.comnih.gov |
| Silylation | Silylating agents (e.g., HMDS, TMSOTf) | Silylated biguanide | Increases volatility for analytical techniques like Gas Chromatography (GC-MS). | nih.gov |
| Complexation | Metal Salts (e.g., Copper(II) sulfate) | Metal-biguanide complexes | Biguanides act as bidentate ligands for various metals. | nih.govscholaris.ca |
Beyond triazine synthesis, the nucleophilic nitrogen atoms can potentially undergo other reactions, such as alkylation or acylation, although these are less common. For analytical purposes, derivatization strategies such as silylation can be employed to increase the volatility and thermal stability of the compound, facilitating analysis by methods like gas chromatography-mass spectrometry. nih.gov Furthermore, the biguanide moiety is an excellent ligand, capable of forming stable complexes with various metal ions, a property that is also synthetically relevant. nih.govscholaris.ca
Complexation with Metal Ions in Catalysis
Biguanides are recognized as versatile N-donor bidentate ligands, capable of forming stable coordination complexes with a wide array of transition metal ions. researchgate.netnih.gov The two imino nitrogen atoms of the biguanide structure act as the primary coordination sites, forming a chelate ring with the metal center. nih.gov This chelation imparts significant stability to the resulting complexes. researchgate.net The interaction of 1-(3-Chloro-4-fluorophenyl)biguanide with metal ions follows this principle, with the lone electron pairs on the imino nitrogens readily coordinating with metal cations. nih.gov
The formation of these metal-biguanide complexes has significant implications for catalysis. These complexes have been investigated for their catalytic properties in various organic transformations. researchgate.net The electronic environment of the metal center can be finely tuned by the substituents on the phenyl ring of the biguanide ligand. In the case of 1-(3-chloro-4-fluorophenyl)biguanide, the electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronic properties and, consequently, the catalytic activity of the metal complex. Derivatives of biguanides have been shown to form complexes with metals such as copper, nickel, cobalt, and zinc, creating structures with distinct geometries, including octahedral and square planar configurations. nih.govrsc.org While specific catalytic applications for complexes of this compound are not extensively detailed in the provided search results, the broader class of biguanide-metal complexes is noted for its potential in bioinorganic chemistry and catalysis. researchgate.netacs.org
| Metal Ion | Typical Coordination Geometry | Potential Catalytic Relevance |
|---|---|---|
| Copper (Cu²⁺) | Square Planar | Oxidation reactions, C-N coupling |
| Nickel (Ni²⁺) | Square Planar / Octahedral | Cross-coupling reactions |
| Cobalt (Co²⁺/Co³⁺) | Octahedral | Redox catalysis |
| Zinc (Zn²⁺) | Tetrahedral | Hydrolysis, Lewis acid catalysis |
Electrophilic Aromatic Substitution Patterns Influenced by Halogen Substituents
The phenyl ring of this compound is subject to the directing influences of three distinct substituents: the biguanide group, a chlorine atom, and a fluorine atom. Understanding these influences is key to predicting the outcome of further electrophilic aromatic substitution reactions.
Halogens, such as chlorine and fluorine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.orguomustansiriyah.edu.iq However, they are ortho- and para-directing because of their electron-donating resonance effect, where a lone pair of electrons from the halogen can be delocalized into the ring, stabilizing the carbocation intermediate (the sigma complex) formed during ortho or para attack. libretexts.orguomustansiriyah.edu.iqlibretexts.org The fluorine atom at position 4 will direct incoming electrophiles to position 1 (occupied) and position 3 (occupied). The chlorine atom at position 3 will direct incoming electrophiles to position 1 (occupied), position 5, and to a lesser extent, position 6 (due to steric hindrance from the biguanide group).
The biguanide substituent itself is strongly electron-withdrawing due to the electronegativity of the nitrogen atoms and resonance delocalization within the guanidine (B92328) units. This makes it a powerful deactivating group and a meta-director. Attached at position 1, it would direct an incoming electrophile to positions 3 and 5.
Position 2: Favored by the para-directing fluorine, but strongly disfavored by steric hindrance from the adjacent large biguanide group.
Position 5: This position is meta to the biguanide group (favored), ortho to the fluorine (disfavored resonance), and para to the chlorine (favored). This position is likely a major site of substitution.
Position 6: This position is ortho to the biguanide group (sterically hindered and electronically disfavored), meta to the chlorine (disfavored), and meta to the fluorine (disfavored). Substitution here is highly unlikely.
Therefore, electrophilic aromatic substitution on this compound is expected to be difficult due to the presence of three deactivating groups and would likely yield the 5-substituted product as the major isomer.
| Substituent (Position) | Inductive Effect | Resonance Effect | Directing Influence |
|---|---|---|---|
| -Biguanide (1) | -I (Electron Withdrawing) | -R (Electron Withdrawing) | Meta (Deactivating) |
| -Cl (3) | -I (Electron Withdrawing) | +R (Electron Donating) | Ortho, Para (Deactivating) |
| -F (4) | -I (Electron Withdrawing) | +R (Electron Donating) | Ortho, Para (Deactivating) |
Hydrogen-Bonding Capabilities and Solvation Effects in Synthetic Media
The biguanide moiety of this compound is rich in hydrogen-bonding functionalities. It possesses multiple N-H groups that can act as hydrogen bond donors and several nitrogen atoms (both amino and imino) that can serve as hydrogen bond acceptors. nih.govnih.gov This capacity for extensive hydrogen bonding significantly influences the compound's physical properties and its behavior in solution. nih.gov The hydrochloride salt form enhances the hydrogen bond donating capacity, as the protonated biguanidinium ion is a stronger donor.
In synthetic media, the solvent plays a critical role in modulating these hydrogen-bonding interactions.
In non-polar, aprotic solvents: The compound may exhibit self-association through intermolecular hydrogen bonds, potentially leading to lower solubility.
In polar, aprotic solvents (e.g., DMSO, DMF): The solvent molecules can act as strong hydrogen bond acceptors, competing with and disrupting the intermolecular hydrogen bonds between the solute molecules. This can lead to increased solubility.
In polar, protic solvents (e.g., water, ethanol): The solvent can act as both a hydrogen bond donor and acceptor. These solvents can effectively solvate the molecule by forming strong intermolecular hydrogen bonds with the N-H groups and the nitrogen atoms of the biguanide. nih.gov Studies on similar biguanide compounds have shown that the biguanide functional group tends to reside in the aqueous or polar phase of a system, interacting strongly with water molecules. nih.gov
These solvation effects are crucial in synthetic chemistry. The choice of solvent can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. For instance, a reaction involving the deprotonation of the biguanide would be heavily influenced by the solvent's ability to solvate the resulting ions. Similarly, in derivatization reactions, the accessibility of the reactive sites on the biguanide or the phenyl ring can be affected by how the solvent molecules surround and interact with the substrate.
| Functional Group | Hydrogen Bonding Role | Interaction in Polar Protic Media |
|---|---|---|
| Amino Groups (-NH₂) | Donor | Donates H-bonds to solvent (e.g., water's oxygen) |
| Imino Groups (=NH) | Donor | Donates H-bonds to solvent |
| Amino Nitrogens | Acceptor | Accepts H-bonds from solvent (e.g., water's hydrogen) |
| Imino Nitrogens | Acceptor | Accepts H-bonds from solvent |
| Fluorine Atom (-F) | Weak Acceptor | Weakly accepts H-bonds from solvent |
Molecular and Cellular Mechanisms of Action of 1 3 Chloro 4 Fluorophenyl Biguanide Hydrochloride and Analogues
Investigation of Primary Molecular Targets
Enzymatic Inhibition and Activation Profiles
However, there is ongoing discussion regarding the concentrations required for this inhibition, with some studies suggesting that the therapeutic concentrations of biguanides found in blood and tissues are much lower than the doses needed to inhibit Complex I in isolated mitochondria. nih.govdntb.gov.uaresearchgate.net This discrepancy suggests that alternative or additional molecular targets may be involved in their mechanism of action. nih.gov For instance, some biguanides have been shown to also inhibit mitochondrial glycerophosphate dehydrogenase (mGPDH). frontiersin.org The more lipophilic nature of biguanides like phenformin (B89758), compared to metformin (B114582), allows them to more readily cross cellular and mitochondrial membranes, leading to more potent inhibition of mitochondrial oxidation at lower concentrations. semanticscholar.org
Receptor Agonism and Antagonism Studies (e.g., Serotonin (B10506) Receptors)
Significant research has been conducted on the receptor binding profiles of analogues, particularly 1-(3-chlorophenyl)biguanide (m-CPBG), which lacks the fluorine atom of the title compound but is otherwise structurally identical. These studies reveal a potent and selective agonist activity at the serotonin 5-HT3 receptor. nih.govsmolecule.comtocris.com
Research demonstrates that m-CPBG is a high-affinity 5-HT3 receptor agonist. nih.govcaymanchem.com It binds selectively to the 5-HT3 receptor subtype over 5-HT1A and 5-HT2 receptors. caymanchem.com Functional studies confirm this agonist activity, showing that m-CPBG can induce depolarization of the isolated rat vagus nerve, an effect potently blocked by the selective 5-HT3 antagonist, ondansetron. nih.gov
In addition to its primary action at 5-HT3 receptors, m-CPBG has been found to interact with other molecular targets, including the dopamine (B1211576) transporter (DAT), where it binds to both high and low-affinity sites. caymanchem.com
| Target | Affinity Constant | Value | Reference |
|---|---|---|---|
| 5-HT3 Receptor | Ki | 0.002 µM | caymanchem.com |
| 5-HT1A Receptor | Ki | 10 µM | caymanchem.com |
| 5-HT2 Receptor | Ki | 10 µM | caymanchem.com |
| Dopamine Transporter (High Affinity) | IC50 | 0.4 µM | caymanchem.com |
| Dopamine Transporter (Low Affinity) | IC50 | 34.8 µM | caymanchem.com |
Cellular Pathway Modulation
Effects on Metabolic Signaling Pathways (e.g., AMP-activated protein kinase)
A critical consequence of the action of biguanides at the molecular level, particularly the inhibition of mitochondrial respiration, is the activation of the 5' AMP-activated protein kinase (AMPK) signaling pathway. nih.govfrontiersin.org AMPK functions as a master regulator of cellular energy homeostasis. nih.gov
The inhibition of mitochondrial Complex I by biguanides leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP and ADP:ATP ratios. nih.gov This shift in the cellular energy charge is a key signal for the activation of AMPK. nih.govnih.gov Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. It phosphorylates numerous target proteins, leading to the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (such as fatty acid and sterol synthesis). nih.gov The activation of AMPK is considered a central mediator of the therapeutic effects of biguanides like metformin. nih.gov
Modulation of Protein Secretion and Cell Wall Remodeling
Based on the available scientific literature, there is no direct evidence to suggest that 1-(3-chloro-4-fluorophenyl)biguanide (B226655) hydrochloride or its close analogues are significant modulators of protein secretion or cell wall remodeling pathways. Research on biguanides has shown that some compounds in this class can enhance the secretion of glucagon-like peptide-1 (GLP-1), though this is not believed to occur via direct inhibition of the degrading enzyme dipeptidyl peptidase IV (DPPIV). nih.gov However, broad effects on the general protein secretion machinery or on the structural remodeling of cell walls are not established mechanisms of action for this class of compounds.
Mechanistic Insights from Related Biguanide (B1667054) Compounds
The broader family of biguanides, especially the clinically utilized drug metformin, provides significant insights into the potential mechanisms of 1-(3-chloro-4-fluorophenyl)biguanide hydrochloride. The primary site of action for the anti-hyperglycemic effects of biguanides is the liver, where they suppress hepatic gluconeogenesis (the production of glucose). nih.govnih.gov This is achieved, in large part, through the AMPK-dependent and independent consequences of mitochondrial inhibition. frontiersin.org
Beyond the liver, biguanides can enhance glucose disposal in peripheral tissues like skeletal muscle and adipose tissue. nih.govmdpi.com They can also retard the intestinal absorption of glucose. rxlist.com The various biguanide compounds differ in their potency and safety profiles, which is partly related to their physicochemical properties. nih.gov For example, the higher lipophilicity of phenformin compared to metformin allows it to accumulate in membranes more easily, contributing to its greater potency but also a higher risk of lactic acidosis. nih.gov The transport of these compounds across the plasma membrane is also a critical factor, involving organic cation transporters (OCTs) that mediate their uptake into cells, particularly hepatocytes. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Considerations
Identification of Key Pharmacophoric Features within the Biguanide (B1667054) Scaffold
The biguanide scaffold is a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. jneonatalsurg.comresearchgate.net Its structure, characterized by two guanidine (B92328) units linked by a nitrogen atom, confers a high degree of basicity. researchgate.net Under physiological conditions, the biguanide moiety is protonated, forming a delocalized cation which is a key feature for its interaction with biological targets. researchgate.net
The essential pharmacophoric features of the N-arylbiguanide scaffold, relevant to 1-(3-Chloro-4-fluorophenyl)biguanide (B226655) hydrochloride, can be summarized as follows:
The Biguanide Moiety: This forms the core of the pharmacophore. Its ability to exist in a protonated state allows for the formation of strong ionic interactions and hydrogen bonds with biological targets. researchgate.net The delocalization of the positive charge across the biguanide structure is crucial for its stability and binding affinity. researchgate.net
Hydrogen Bond Donors and Acceptors: The multiple nitrogen atoms within the biguanide structure can act as both hydrogen bond donors and acceptors, facilitating a network of interactions with receptor sites. researchgate.net
The Aryl Group: The phenyl ring attached to the biguanide moiety provides a scaffold for substitution, allowing for the modulation of the compound's physicochemical properties such as lipophilicity, electronic effects, and metabolic stability. jneonatalsurg.comnih.gov
These features collectively define the interaction profile of biguanide derivatives with their biological targets. The specific nature and orientation of these interactions are influenced by the substitution pattern on the aryl ring.
Impact of Halogenation and Phenyl Substitution on Biological Activities
The introduction of halogen atoms onto the phenyl ring of a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate its biological activity. nih.govresearchgate.net In the case of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride, the presence of both a chlorine and a fluorine atom at specific positions is expected to have a significant impact on its properties.
Halogenation can influence a molecule's biological profile through several mechanisms:
Electronic Effects: Both chlorine and fluorine are electronegative atoms that withdraw electron density from the phenyl ring (inductive effect). This can alter the pKa of the biguanide moiety and influence the strength of hydrogen bonds. nih.gov
Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets. researchgate.net The contribution to lipophilicity varies between different halogens.
Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its fit within a binding site. Chlorine is larger than fluorine, and their placement at the meta (3-position) and para (4-position) respectively, will create a specific steric profile.
Halogen Bonding: Halogen atoms can participate in a specific type of non-covalent interaction known as halogen bonding, where the halogen acts as an electrophilic species interacting with a Lewis base. This can provide an additional stabilizing interaction with a biological target. nih.govresearchgate.net
Table 1: Physicochemical Properties of Halogen Substituents
| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hydrophobicity (π value) |
|---|---|---|---|
| Hydrogen (H) | 1.20 | 2.20 | 0.00 |
| Fluorine (F) | 1.47 | 3.98 | 0.14 |
| Chlorine (Cl) | 1.75 | 3.16 | 0.71 |
This table provides a general overview of the properties of the substituents and does not represent experimental data for the specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. nih.gov
For a series of halogenated phenylbiguanides, including this compound, a QSAR model could be developed to understand the influence of different substituents on a specific biological activity. The process would typically involve:
Data Set Collection: A series of structurally related phenylbiguanide (B94773) analogues with experimentally determined biological activities would be compiled.
Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can include:
Electronic descriptors: Hammett constants, dipole moment, partial atomic charges.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
A well-validated QSAR model for halogenated phenylbiguanides could provide valuable insights into the structural requirements for optimal activity. For example, it could quantify the relative importance of electronic effects versus steric effects of the halogen substituents at different positions on the phenyl ring. While a specific QSAR model for this compound is not publicly available, the principles of QSAR are widely applied in the design of analogous compounds. nih.govresearchgate.net
Rational Design of Biguanide Analogues for Specific Biological Profiles
The insights gained from SAR and QSAR studies can be applied to the rational design of new biguanide analogues with improved or specific biological profiles. cornell.edu Starting from the lead compound, this compound, medicinal chemists can propose structural modifications to enhance desired properties and reduce unwanted effects.
Potential strategies for the rational design of analogues could include:
Modification of the Phenyl Ring Substitution:
Varying Halogen Type and Position: Replacing the chlorine or fluorine with other halogens (e.g., bromine, iodine) or moving them to different positions on the phenyl ring could fine-tune the electronic and steric properties of the molecule. nih.gov
Introducing Other Substituents: Adding electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl) could further probe the electronic requirements for activity.
Modification of the Biguanide Moiety:
Alkylation: Introducing small alkyl groups on the terminal nitrogen atoms of the biguanide could influence its lipophilicity and metabolic stability.
Bioisosteric Replacement: Replacing parts of the biguanide structure with other functional groups that have similar steric and electronic properties (bioisosteres) could lead to compounds with different pharmacokinetic profiles.
Conformational Restriction: Introducing cyclic structures or rigid linkers could lock the molecule into a specific conformation that is more favorable for binding to the target, potentially increasing potency and selectivity.
The designed analogues would then be synthesized and subjected to biological testing. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and allows for the systematic optimization of a lead compound to achieve a desired therapeutic profile. cornell.edu
Theoretical and Computational Chemistry Approaches to 1 3 Chloro 4 Fluorophenyl Biguanide Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the fundamental electronic properties of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often utilizing basis sets such as B3LYP/6-311++G(d,p), are instrumental in optimizing the molecular geometry of compounds and understanding their fundamental vibrational modes. researchgate.netmdpi.com These calculations can determine structural parameters like bond lengths and angles. ajchem-a.com
The stability of a molecule, arising from hyper-conjugative interactions and charge delocalization, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, DFT allows for the calculation of various thermochemical properties at different temperatures, providing a comprehensive understanding of the molecule's behavior under diverse conditions. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity and kinetic stability. ajchem-a.comnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and polarizability. nih.gov A smaller gap suggests higher reactivity. mdpi.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These parameters include electronegativity, chemical hardness, and softness. ajchem-a.com The analysis of these orbitals also helps in identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5743 eV ajchem-a.com |
| LUMO Energy | -2.0928 eV ajchem-a.com |
| Energy Gap (ΔE) | 4.4815 eV ajchem-a.com |
| Electronegativity (χ) | 3.6536 eV researchgate.net |
| Electrophilicity Index (ω) | 3.1512 eV researchgate.net |
Note: The values presented are illustrative and derived from studies on structurally related compounds. Actual values for 1-(3-Chloro-4-fluorophenyl)biguanide (B226655) hydrochloride would require specific calculations.
Theoretical calculations can predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics. rsc.org The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net Computational studies have shown that molecules with significant charge transfer characteristics often exhibit large hyperpolarizability values, sometimes many times that of standard NLO materials like urea. researchgate.net
The investigation of NLO properties is often performed using DFT methods, which can calculate the polarizability and hyperpolarizability of the molecule. rsc.org These studies are crucial for identifying new materials with potential for advanced optical applications. rsc.orgnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride, interacts with a biological target.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is crucial for understanding the interactions between a drug candidate and its biological target at the molecular level. nih.govnih.gov Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site residues of the protein. nih.gov
These models are essential in drug discovery for identifying potential new drug targets and for optimizing the structure of lead compounds to improve their binding affinity and selectivity. nih.govnih.gov
Following molecular docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the conformational changes that may occur upon ligand binding and can help to validate the binding modes predicted by docking studies. nih.gov
Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation can indicate the stability of the binding. nih.gov This type of analysis is critical for confirming the binding hypothesis and for understanding the dynamic nature of the ligand-receptor interaction.
Computational Approaches to Chemical Reactivity and Selectivity
Theoretical and computational chemistry offer powerful tools for elucidating the intricate details of chemical reactivity and selectivity of molecules like this compound. These methods provide insights into the electronic structure and potential reaction pathways that are often difficult to probe through experimental means alone. By employing various computational models, researchers can predict how a molecule will behave in a chemical reaction, identifying the most probable sites for attack and the relative stability of potential products.
One of the most prevalent computational methods used for these purposes is Density Functional Theory (DFT). acs.org DFT calculations are employed to determine the ground-state electronic structure of the molecule, which is fundamental to understanding its reactivity. The theory allows for the calculation of various molecular properties and reactivity descriptors that are instrumental in predicting chemical behavior.
A cornerstone of predicting chemical reactivity through computational methods is the Frontier Molecular Orbital (FMO) theory. This theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the specific atoms that are most likely to participate in electron donation and acceptance. For this compound, the HOMO is expected to be localized on the nitrogen-rich biguanide (B1667054) moiety, indicating its nucleophilic character. Conversely, the LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents.
To illustrate, the following table presents hypothetical DFT-calculated energy values and the derived global reactivity descriptors for 1-(3-chloro-4-fluorophenyl)biguanide. These values are representative of what would be expected for a molecule with its structure.
| Parameter | Value (eV) | Formula |
| EHOMO | -6.5 | - |
| ELUMO | -1.2 | - |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.5 | -EHOMO |
| Electron Affinity (A) | 1.2 | -ELUMO |
| Chemical Potential (μ) | -3.85 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 2.65 | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | 2.79 | μ2 / 2η |
Another powerful computational tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. acs.org The MEP map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. Different colors on the map indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential) and are indicative of sites susceptible to electrophilic attack. Blue areas, conversely, represent electron-deficient regions (positive potential) and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the biguanide group, confirming their nucleophilic nature. acs.org Regions of positive potential might be observed around the hydrogen atoms attached to the nitrogens and potentially on the carbon atom of the C=N bonds.
These computational approaches are not only useful for predicting general reactivity but also for understanding selectivity in chemical reactions. For instance, in electrophilic aromatic substitution reactions involving the phenyl ring, computational modeling can help predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to a substituent). By calculating the energies of the intermediate structures (sigma complexes) for each possible substitution pattern, the most stable intermediate and thus the major product can be identified. The presence of the chloro and fluoro groups on the phenyl ring of this compound will direct incoming electrophiles, and computational studies can quantify the activation energies for substitution at different positions, providing a detailed rationale for the observed product distribution.
Analytical Methodologies for Research and Preclinical Investigations of 1 3 Chloro 4 Fluorophenyl Biguanide Hydrochloride
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a cornerstone for the analysis of biguanide (B1667054) compounds, offering high-resolution separation and accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography (GC) serves as a valuable alternative, typically requiring derivatization.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of biguanides due to its versatility and applicability to non-volatile and thermally unstable compounds. researchgate.net Method development for 1-(3-Chloro-4-fluorophenyl)biguanide (B226655) hydrochloride would logically follow principles established for structurally similar compounds. The primary goal is to achieve a robust separation from impurities and matrix components, ensuring accuracy and precision.
Key aspects of HPLC method development include the selection of the stationary phase, mobile phase composition, and detector. Reversed-phase (RP) columns, such as C18, are commonly employed. turkjps.org However, due to the polar and basic nature of biguanides, which can lead to poor retention and peak tailing on traditional C18 columns, alternative stationary phases like mixed-mode columns are also effective. sielc.com
The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govuninet.edu The pH of the aqueous phase is a critical parameter that controls the ionization state of the biguanide and, consequently, its retention. nih.gov UV detection is frequently used for quantification, as the biguanide structure exhibits strong absorbance in the low UV range, typically around 230-240 nm. uninet.edulcms.cz
| Parameter | Typical Conditions | Rationale/Comment |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase (C18, C8), Mixed-Mode (e.g., Primesep 100) | C18 is common, but mixed-mode columns can offer better peak shape and retention for polar, basic biguanides. turkjps.orgsielc.com |
| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate, Acetate) | The organic modifier and buffer strength are adjusted to optimize retention time and resolution. nih.govuninet.edu |
| pH of Aqueous Phase | Acidic to neutral (e.g., pH 3-7) | Crucial for controlling the ionization and retention of the analyte. A pH of ~3.5 is often effective. nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rates for analytical columns (e.g., 4.6 mm i.d.). nih.gov |
| Detection Wavelength | 230 - 240 nm | Corresponds to the UV absorbance maximum (π-π* transition) of the biguanide functional group. uninet.edumdpi.com |
| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times and improve peak efficiency. nih.gov |
Gas Chromatography (GC) is less commonly used for biguanides like 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride due to their low volatility and high polarity. researchgate.net Direct analysis by GC is generally not feasible, necessitating a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.netproquest.com
The derivatization process is a critical pretreatment procedure before GC analysis. proquest.com Common approaches involve acylation using reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA). rsc.orgnih.govrsc.org These reagents react with the amine and imine groups of the biguanide structure to form a less polar, more volatile derivative suitable for GC separation. nih.govrsc.org The reaction conditions, including temperature, time, and solvent, must be optimized to ensure a high and reproducible yield of the derivative. proquest.com
Following derivatization, the sample is analyzed by GC, often coupled with a mass spectrometry (MS) detector. GC-MS provides high selectivity and sensitivity, allowing for reliable identification and quantification of the analyte, even at low concentrations. researchgate.netrsc.org
| Parameter | Typical Conditions | Rationale/Comment |
|---|---|---|
| Derivatization Agent | N-methyl-bis(trifluoroacetamide) (MBTFA), Pentafluoropropionic anhydride (PFPA) | Increases volatility and thermal stability for GC analysis. nih.govrsc.org |
| Derivatization Conditions | Temperature: 60-90°C; Time: 30-60 min | Optimized to drive the reaction to completion. proquest.com |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) | Standard nonpolar or medium-polarity columns are typically used for separation. |
| Carrier Gas | Helium | Inert carrier gas used at a constant flow rate (e.g., 1 mL/min). nih.gov |
| Injector Temperature | ~280 °C | Ensures rapid volatilization of the derivatized analyte. nih.gov |
| Detection | Mass Spectrometry (MS) | Provides high selectivity and structural information for confirmation. Selected Ion Monitoring (SIM) mode is used for quantification. nih.govrsc.org |
Electrophoretic Methods for Biguanide Analysis
Electrophoretic techniques offer an alternative to chromatography, separating molecules based on their migration in an electric field. These methods are particularly well-suited for charged species like protonated biguanides.
Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it a suitable alternative or complementary method to HPLC for the analysis of ionizable compounds like biguanides. amazonaws.comeurofins.com The simplest and most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on differences in their charge-to-size ratio. eurofins.com Given that this compound is a basic compound that will be protonated and positively charged in acidic buffers, CZE is an ideal technique for its analysis.
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. Method development involves optimizing the BGE composition (pH, concentration), applied voltage, and capillary temperature to achieve the desired separation. Diode array detectors (DAD) are often used to assess peak purity and confirm identity. amazonaws.com
| Parameter | Considerations | Impact on Separation |
|---|---|---|
| Background Electrolyte (BGE) pH | Should be in a range where the biguanide is consistently protonated (e.g., acidic pH). | Affects the charge of the analyte and the capillary wall, influencing electrophoretic mobility and electroosmotic flow. amazonaws.com |
| BGE Concentration | Higher concentrations reduce EOF but increase current and Joule heating. | Impacts resolution, migration times, and peak shape. |
| Applied Voltage | Higher voltages lead to shorter analysis times but can cause Joule heating. | Affects migration speed and separation efficiency. |
| Capillary Temperature | Controlled to ensure reproducible migration times. | Affects buffer viscosity and, therefore, migration times. |
| Detection System | UV/DAD is common. CE-MS can be used for enhanced sensitivity and specificity. | UV detection is straightforward; DAD allows for peak purity assessment. amazonaws.com |
Spectroscopic Techniques for Characterization and Quantification in Research Matrices
Spectroscopic methods are indispensable for the structural characterization and quantification of compounds in solution. UV-Vis spectrophotometry is a simple and accessible method for concentration determination.
UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust technique for quantifying this compound in solution. The method relies on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum. The biguanide functional group contains conjugated double bonds (–C=N–), which give rise to a strong π-π* electronic transition. mdpi.com
For biguanide compounds, this results in a characteristic maximum absorbance (λmax) typically observed between 230 nm and 240 nm. uninet.edumdpi.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This linear relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of unknown samples. The choice of solvent can influence the exact position of the λmax; common solvents include water, methanol, and ethanol (B145695). mdpi.com
| Compound | Solvent | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Poly(hexamethylene biguanide) | Water | 236 nm | mdpi.com |
| Poly(hexamethylene biguanide) | Methanol | ~238 nm | mdpi.comresearchgate.net |
| Poly(hexamethylene biguanide) | Ethanol | ~238 nm | mdpi.comresearchgate.net |
| Polyhexanide (PHMB) | Isotonic STF (pH 7.4) | 235 nm | uninet.edu |
Advanced Analytical Techniques for Biological Sample Analysis (non-human, non-clinical)
In general, the analysis of small molecule drugs like this compound in complex biological matrices typically necessitates the use of highly sensitive and selective techniques to overcome challenges such as low analyte concentrations and interference from endogenous components. Techniques that are commonly applied to similar compounds and could hypothetically be adapted for this compound are outlined below. It is critical to note that the specific parameters for this compound would require empirical development and validation.
Hypothetical Advanced Analytical Approaches:
| Technique | Potential Application | Key Parameters Requiring Development |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis in plasma, urine, and tissue homogenates. | - Chromatographic conditions (column, mobile phase) - Mass transitions (precursor and product ions) - Ionization source parameters - Sample extraction procedure (e.g., protein precipitation, solid-phase extraction) |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Quantitative analysis where high sensitivity is not paramount. | - Wavelength of maximum absorbance - Chromatographic separation conditions - Sample clean-up procedures |
| Capillary Electrophoresis (CE) | Separation and analysis based on charge and size. | - Buffer composition and pH - Applied voltage - Injection parameters - Detector settings |
The successful application of these techniques for the analysis of this compound in preclinical biological samples would depend on rigorous method development to establish specificity, linearity, accuracy, precision, and sensitivity. Without specific literature, any research involving this compound would need to dedicate significant effort to establishing and validating a suitable bioanalytical method.
Future Research Directions and Potential Applications of 1 3 Chloro 4 Fluorophenyl Biguanide Hydrochloride
Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)
At present, there are no published preclinical studies that identify specific biological targets for 1-(3-Chloro-4-fluorophenyl)biguanide (B226655) hydrochloride. The biguanide (B1667054) moiety is famously associated with the mechanism of action of metformin (B114582), an established anti-diabetic agent that primarily targets AMP-activated protein kinase (AMPK). It is plausible that 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride could also modulate this or other related energy-sensing pathways.
The introduction of chloro and fluoro substituents on the phenyl ring could significantly alter its electronic properties and steric hindrance, potentially leading to novel interactions with a range of biological macromolecules. Future preclinical research would need to screen this compound against a panel of receptors, enzymes, and other cellular components to uncover any unique biological activity. Therapeutic areas for exploration could be guided by the activities of structurally similar compounds and might include metabolic diseases, oncology, or infectious diseases.
Development of Advanced Synthetic Methodologies for Enhanced Yield and Purity
While specific synthetic routes for this compound are not detailed in the available literature, the synthesis of biguanides is a well-established area of organic chemistry. Generally, the formation of the biguanide functional group can be achieved through the reaction of a substituted aniline (B41778) with dicyandiamide (B1669379) or a salt of a substituted dicyandiamide.
For this compound, a plausible synthetic approach would involve the reaction of 3-chloro-4-fluoroaniline (B193440) with dicyandiamide, followed by salt formation with hydrochloric acid.
| Reactant 1 | Reactant 2 | Product |
| 3-Chloro-4-fluoroaniline | Dicyandiamide | 1-(3-Chloro-4-fluorophenyl)biguanide |
Advanced synthetic methodologies could focus on improving reaction conditions to enhance yield and purity. This might involve the use of microwave-assisted synthesis to reduce reaction times, the development of novel catalysts to improve efficiency, or the implementation of continuous flow processes for scalable and controlled production. Purification techniques such as recrystallization or chromatography would be crucial for obtaining the high-purity compound required for biological studies.
Integration of High-Throughput Screening with Computational Modeling for Analog Discovery
The discovery of analogs of this compound with potentially enhanced or novel biological activities could be accelerated through the integration of high-throughput screening (HTS) and computational modeling.
High-Throughput Screening (HTS): Once a primary biological target is identified, HTS could be employed to screen a library of compounds structurally related to this compound. This would involve systematically testing the activity of numerous analogs against the target in a rapid and automated fashion.
Computational Modeling: In parallel, computational techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking could be used to predict the biological activity of virtual compounds. By building a computational model based on the structure and known activity of this compound (once determined), researchers could virtually screen vast libraries of potential analogs to prioritize those with the highest probability of desired activity for synthesis and subsequent HTS. This integrated approach would streamline the drug discovery process, saving time and resources.
Role as a Biochemical Probe in Proteomics and Cell Biology Research
Given the reactive nature of the biguanide group and the potential for specific biological interactions conferred by the substituted phenyl ring, this compound could be developed into a valuable biochemical probe.
Proteomics: If this compound is found to bind to a specific protein or set of proteins, it could be modified with a reporter tag (e.g., a fluorescent dye, biotin, or a photoaffinity label). This would allow for the identification and isolation of its binding partners from complex cellular lysates, a technique known as chemical proteomics. Such studies could reveal novel biological pathways and potential drug targets.
Cell Biology: As a biochemical probe, a tagged version of this compound could be used in cellular imaging studies to visualize its subcellular localization and track its movement within living cells. This could provide valuable insights into its mechanism of action at the cellular level.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride?
- Methodological Answer : The compound can be synthesized via condensation of 3-chloro-4-fluoroaniline with cyanoguanidine hydrochloride under acidic conditions (e.g., HCl catalysis). Purification typically involves recrystallization from ethanol or aqueous ethanol. This method aligns with protocols used for structurally similar biguanides like 1-(3-chlorophenyl)biguanide hydrochloride (m-CPBG) . Key parameters include temperature control (60–80°C) and stoichiometric equivalence of reactants to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Look for NH proton signals as singlets near δ9–10 (characteristic of biguanide tautomers) and aromatic protons in δ6.5–7.5 ppm (dependent on substituents) .
- Mass Spectrometry : Confirm molecular ion peaks at m/z 248.11 (free base) and 284.06 (hydrochloride adduct).
- Elemental Analysis : Verify %C, %H, %N, and %Cl within ±0.4% of theoretical values.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store as a lyophilized powder under inert atmosphere (argon or nitrogen) at –20°C for short-term (<6 months) or –80°C for long-term stability (>12 months). Aqueous solutions should be prepared fresh due to hydrolysis risks, though low-frequency sonication can aid dissolution (up to 120 mg/mL in H₂O) .
Advanced Questions
Q. How does the chloro-fluoro substitution pattern influence receptor selectivity compared to analogs?
- Methodological Answer :
- Radioligand Binding Assays : Compare affinity for 5-HT₃ receptors using HEK-293 cells expressing human 5-HT₃A receptors. The 3-chloro-4-fluoro substitution may enhance hydrophobic interactions with receptor pockets compared to m-CPBG (3-chloro only) or dichloro analogs (3,4-dichloro), which show reduced solubility .
- Molecular Dynamics Simulations : Model the ligand-receptor interface to assess steric and electronic effects of fluorine. Fluorine’s electronegativity may alter hydrogen-bonding networks, impacting agonist efficacy .
Q. How can researchers resolve contradictions in reported solubility data across biguanide derivatives?
- Methodological Answer :
- Solubility Parameter Analysis : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in solvents like DMSO, ethanol, or water. For example, m-CPBG shows high aqueous solubility (120 mg/mL) due to protonated biguanide groups, while dichloro analogs exhibit lower solubility due to increased hydrophobicity .
- Experimental Validation : Perform shake-flask solubility tests under controlled pH (4–6) and temperature (25°C) with HPLC quantification.
Q. What strategies mitigate batch-to-batch variability during synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent intermediate formation.
- Design of Experiments (DoE) : Optimize reaction time, temperature, and stoichiometry using response surface methodology.
- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to remove unreacted aniline or cyanoguanidine .
Data Contradiction Analysis
- Issue : Conflicting solubility reports between 1-(3-chlorophenyl)biguanide hydrochloride (120 mg/mL in H₂O) and dichloro analogs (<50 mg/mL).
Structure-Activity Relationship (SAR) Considerations
- Key Insight : The 3-chloro group enhances receptor binding affinity, while the 4-fluoro substituent may improve metabolic stability by resisting oxidative degradation. SAR studies on analogs (e.g., 3,4-dichloro vs. 3-chloro-4-fluoro) should prioritize enzymatic stability assays (e.g., liver microsomes) and receptor occupancy measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
